molecular formula C19H21N5 B4503215 1-(2-(dimethylamino)ethyl)-4-methyl-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile

1-(2-(dimethylamino)ethyl)-4-methyl-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile

Cat. No.: B4503215
M. Wt: 319.4 g/mol
InChI Key: DJFHXCQDOPXQJX-UHFFFAOYSA-N
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Description

1-(2-(dimethylamino)ethyl)-4-methyl-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile is a complex heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Scientific Research Applications

1-(2-(dimethylamino)ethyl)-4-methyl-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile has several scientific research applications:

Mechanism of Action

Target of Action

GNF-Pf-4276, also known as UPCMLD0ENAT5747529:001, SMR000290995, 1-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydro-1H-pyrrolo[3’,2’:5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile, HMS2703L17, or SR-01000014620, is a potent inhibitor of the p21-activated kinase 4 (PAK4) . PAK4 is a member of the PAK family of serine/threonine kinases, which play key roles in cellular processes such as cytoskeletal remodeling, cell motility, and cell proliferation .

Mode of Action

The compound interacts with PAK4, inhibiting its activity. This inhibition leads to the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway, effectively suppressing the proliferation of human gastric cancer cells and inducing apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by GNF-Pf-4276 is the PAK4/c-Src/EGFR/cyclin D1 pathway . PAK4 is a key player in this pathway, and its inhibition disrupts the downstream signaling, leading to decreased cell proliferation and increased apoptosis . Additionally, GNF-Pf-4276 has been associated with the modulation of the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to encode a member of the major facilitator superfamily (MFS) .

Pharmacokinetics

Factors such as absorption rate, distribution within the body, metabolism speed, and excretion rate all play a role in determining how much of the drug reaches its target and how long it remains active .

Result of Action

The molecular and cellular effects of GNF-Pf-4276’s action primarily involve the inhibition of cell proliferation and the induction of apoptosis . By inhibiting PAK4, GNF-Pf-4276 disrupts the PAK4/c-Src/EGFR/cyclin D1 pathway, leading to decreased cell proliferation . This disruption also triggers apoptosis, or programmed cell death, further reducing the number of proliferating cells .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-(dimethylamino)ethyl)-4-methyl-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Metal-free oxidation or photocatalysis.

    Reduction: Sodium borohydride.

    Substitution: Alkyl halides for alkylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield alkylated products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(dimethylamino)ethyl)-4-methyl-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile stands out due to its unique structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-[2-(dimethylamino)ethyl]-7-methyl-1,3,10-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5/c1-13-14-8-9-23(11-10-22(2)3)19(14)24-17-7-5-4-6-16(17)21-18(24)15(13)12-20/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFHXCQDOPXQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C4=C1CCN4CCN(C)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804584
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-(dimethylamino)ethyl)-4-methyl-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(2-(dimethylamino)ethyl)-4-methyl-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(2-(dimethylamino)ethyl)-4-methyl-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-(2-(dimethylamino)ethyl)-4-methyl-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-(2-(dimethylamino)ethyl)-4-methyl-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
1-(2-(dimethylamino)ethyl)-4-methyl-2,3-dihydro-1H-benzo[4,5]imidazo[1,2-a]pyrrolo[3,2-e]pyridine-5-carbonitrile

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